molecular formula C9H13N5O5 B12350006 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12350006
M. Wt: 271.23 g/mol
InChI Key: BOTWHVYMHRFVAP-XVFCMESISA-N
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Description

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an azido group, a hydroxyl group, and a diazinane ring

Preparation Methods

The synthesis of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves several steps. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the azido group and the formation of the diazinane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione can be compared with similar compounds such as:

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one: This compound lacks the azido group, which significantly alters its chemical reactivity and applications.

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione:

The uniqueness of this compound lies in its azido group, which offers versatile reactivity and potential for various scientific applications.

Properties

Molecular Formula

C9H13N5O5

Molecular Weight

271.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h4,6-8,15,17H,1-3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1

InChI Key

BOTWHVYMHRFVAP-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O

Origin of Product

United States

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